N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide
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Overview
Description
“N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide”, commonly abbreviated as PSIC, is a bioactive molecule with promising potential in the fields of medicinal chemistry and drug development. It is an isoxazole-5-carboxamide derivative .
Molecular Structure Analysis
The molecular formula of PSIC is C19H17N3O4S, and its molecular weight is 383.42. Further details about its molecular structure are not available in the retrieved data.
Scientific Research Applications
Insecticidal Activity
The compound has demonstrated potent insecticidal activity, making it a promising candidate for pest control. Specifically, it has been tested against Plutella xylostella (diamondback moth) and Empoasca vitis (grape leafhopper). The LC50 values for the product 3-(2-chlorophenyl)-N-{2-[2-(2,6-difluorobenzoyl)hydrazinecarbonyl]-4-fluorophenyl}-5-methylisoxazole-4-carboxamide (5f) were found to be 1.67 mg/L for P. xylostella and 1.29 mg/L for E. vitis. These values exceeded those of commonly used insecticides such as spinosad, chlorpyrifos, beta cypermethrin, and azadirachtin .
Antiviral Potential
Previously reported compounds with similar structures have exhibited antiviral activity. While further research is needed, this suggests that the isoxazole carboxamide moiety in our compound might also possess antiviral properties .
Synthetic Chemistry
The synthesis of novel diacylhydrazine derivatives containing the isoxazole carboxamide moiety involves intricate steps. Researchers have explored various synthetic routes to create these compounds, emphasizing their potential as building blocks for new pesticides and other applications .
Agrochemical Fungicides
Although not directly studied for fungicidal activity, related compounds have been investigated as agrochemical fungicides. The presence of the isoxazole carboxamide group suggests that our compound could also exhibit antifungal properties .
Biochemical Studies
Researchers may explore the interaction of this compound with biological macromolecules (e.g., proteins, nucleic acids) to understand its mode of action. Such studies could reveal insights into its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic activities on various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause arrest in the g0/g1 phase in certain cancer cells and cause a significant decrease in cdk4 levels . This suggests that the compound may interact with its targets to disrupt the cell cycle, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
Based on the observed decrease in cdk4 levels, it can be inferred that the compound may affect pathways related to cell cycle regulation .
Pharmacokinetics
A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for similar compounds . This suggests that the compound may have favorable pharmacokinetic properties that contribute to its bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities on various cancer cell lines . It causes arrest in the G0/G1 phase in certain cancer cells and leads to a significant decrease in CDK4 levels . These effects disrupt the cell cycle and inhibit the proliferation of cancer cells.
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-19(18-10-11-20-26-18)21-15-8-9-17-14(13-15)5-4-12-22(17)27(24,25)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNJKCKJIPCJCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=NO3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide |
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